N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1208945-87-2
VCID: VC11954193
InChI: InChI=1S/C13H21N3O2S/c1-19(17,18)14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
SMILES: CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Molecular Formula: C13H21N3O2S
Molecular Weight: 283.39 g/mol

N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

CAS No.: 1208945-87-2

Cat. No.: VC11954193

Molecular Formula: C13H21N3O2S

Molecular Weight: 283.39 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide - 1208945-87-2

Specification

CAS No. 1208945-87-2
Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
IUPAC Name N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Standard InChI InChI=1S/C13H21N3O2S/c1-19(17,18)14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Standard InChI Key POWZKQUBGWQKEC-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Canonical SMILES CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • A methanesulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2), which enhances solubility and facilitates hydrogen bonding with biological targets.

  • A piperazine ring substituted with a phenyl group at the 4-position, a common feature in CNS-active compounds due to its affinity for neurotransmitter receptors .

  • An ethyl linker bridging the sulfonamide and piperazine moieties, optimizing spatial orientation for receptor interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H21N3O2S\text{C}_{13}\text{H}_{21}\text{N}_3\text{O}_2\text{S}
Molecular Weight283.39 g/mol
SolubilityModerate in polar solvents
LogP (Partition Coefficient)2.1 (predicted)

The IUPAC name—N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide—reflects its substitution pattern, critical for its pharmacokinetic profile. The phenylpiperazine group contributes to lipophilicity, enhancing blood-brain barrier penetration, while the sulfonamide improves aqueous solubility .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Formation of 4-phenylpiperazine: Achieved via nucleophilic substitution between piperazine and bromobenzene under basic conditions .

  • Introduction of the ethyl sulfonamide linker: Methanesulfonamide is reacted with 1,2-dibromoethane to form the intermediate N(2bromoethyl)methanesulfonamideN-(2-bromoethyl)methanesulfonamide, which subsequently undergoes nucleophilic attack by 4-phenylpiperazine .

Key Reaction Conditions:

  • Step 1: Piperazine + bromobenzene → 4-phenylpiperazine (K2_2CO3_3, DMF, 80°C, 12 h) .

  • Step 2: N(2bromoethyl)methanesulfonamide+4phenylpiperazineTargetcompound(Et N-(2-bromoethyl)methanesulfonamide + 4-phenylpiperazine → Target compound (Et_3N,CHN, CH_3$$CN, reflux, 6 h) .

Analytical Validation

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6): δ 2.8–3.2 (m, piperazine protons), 3.5 (s, SO2_2CH3_3), 7.2–7.4 (m, aromatic protons).

  • Mass Spectrometry: ESI-MS m/zm/z 284.1 [M+H]+^+.

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanism of Action

Acetylcholinesterase Inhibition

The compound exhibits IC50_{50} values of 16–63 μM in Ellman’s assay, suggesting moderate acetylcholinesterase (AChE) inhibition . This activity is attributed to:

  • Sulfonamide interaction with the catalytic anionic site (CAS) of AChE.

  • Piperazine-mediated modulation of peripheral anionic sites (PAS), enhancing substrate retention .

Table 2: Comparative AChE Inhibition Data

CompoundIC50_{50} (μM)Source
N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide16.42 ± 1.07
Donepezil (Reference)0.41 ± 0.09

Receptor Interactions

  • Serotonin (5-HT1A_{1A}): The phenylpiperazine moiety binds to 5-HT1A_{1A} receptors (KiK_i = 120 nM), potentially alleviating anxiety and depression .

  • Dopamine D2_2: Moderate affinity (KiK_i = 450 nM) suggests antipsychotic potential .

Pharmacological Applications

Neurodegenerative Diseases

In preclinical models, the compound reduces β-amyloid plaque formation by 40% in APP/PS1 mice, correlating with improved cognitive performance . This effect is linked to EAAT2 upregulation, mitigating glutamate excitotoxicity .

Psychiatric Disorders

  • Anxiety: 5-HT1A_{1A} agonism reduces marble-burying behavior in mice by 60% at 10 mg/kg.

  • Schizophrenia: D2_2 receptor antagonism decreases apomorphine-induced climbing in rodents (ED50_{50} = 5 mg/kg) .

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships (SAR)

CompoundModificationAChE IC50_{50} (μM)5-HT1A_{1A} KiK_i (nM)
N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamideNone (Parent)16.42120
N-[2-(2,4-Dichlorophenylpiperazin-1-yl)ethyl]methanesulfonamideChlorine substitution63.03350
N-[2-(4-Naphthylpiperazin-1-yl)ethyl]methanesulfonamideNaphthyl substitution28.1595

Electron-withdrawing groups (e.g., Cl) reduce AChE affinity due to steric hindrance, while extended aromatic systems (naphthyl) enhance receptor binding .

Current Research Trends and Future Directions

Recent studies focus on:

  • Hybrid Molecules: Conjugation with rivastigmine analogues to enhance AChE inhibition (patent WO2023054321) .

  • Nanoparticle Delivery: PLGA-based formulations improve brain bioavailability by 3-fold.

  • Combination Therapy: Synergy with memantine in reducing glutamate-induced neuronal death (75% protection at 10 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator